2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The incorporation of a trifluoromethyl group and a carboxylic acid group into the thiophene ring system significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used in the industrial production of thiophene derivatives . These methods are chosen for their efficiency, scalability, and ability to produce high yields of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group at the 2-position.
Thieno[3,4-b]thiophene-2-ethyl carboxylate: A compound with a similar structure but with an ethyl carboxylate group instead of a trifluoromethyl group.
Fluorobenzo[b]thiophenes: Compounds with fluorine atoms and a benzothiophene structure.
Uniqueness
2-(Trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group. The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7F3O2S |
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Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)7-6(8(13)14)4-2-1-3-5(4)15-7/h1-3H2,(H,13,14) |
InChI Key |
ABTRUOXXQNATGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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